molecular formula C15H19ClF3N3O B2636974 1-[1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl]pyrrolidin-3-ol CAS No. 2379996-51-5

1-[1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl]pyrrolidin-3-ol

Cat. No. B2636974
CAS RN: 2379996-51-5
M. Wt: 349.78
InChI Key: HLEKLIXOZURLAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl]pyrrolidin-3-ol is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.

Scientific Research Applications

1-[1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl]pyrrolidin-3-ol has been studied for its potential therapeutic applications in various fields, including neuroscience, oncology, and immunology. In neuroscience, it has been shown to have potential as a treatment for Parkinson's disease and other neurodegenerative disorders. In oncology, it has been studied for its potential as a cancer therapy, particularly in breast and lung cancers. In immunology, it has been shown to have potential as an immunomodulatory agent, with applications in autoimmune diseases and transplantation.

Mechanism of Action

The exact mechanism of action of 1-[1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl]pyrrolidin-3-ol is not fully understood. However, it is thought to act on various molecular targets, including dopamine receptors, adenosine receptors, and sigma receptors. It has also been shown to inhibit the activity of certain enzymes, such as monoamine oxidase and acetylcholinesterase.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In neuroscience, it has been shown to increase dopamine levels in the brain and improve motor function in animal models of Parkinson's disease. In oncology, it has been shown to induce apoptosis (cell death) in cancer cells and inhibit tumor growth. In immunology, it has been shown to modulate the activity of immune cells, such as T cells and natural killer cells.

Advantages and Limitations for Lab Experiments

One advantage of using 1-[1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl]pyrrolidin-3-ol in lab experiments is its potential therapeutic applications in various fields. It is also a relatively stable compound that can be easily synthesized and purified. However, one limitation is that its exact mechanism of action is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on 1-[1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl]pyrrolidin-3-ol. One direction is to further investigate its potential therapeutic applications in various fields, particularly in neuroscience, oncology, and immunology. Another direction is to elucidate its exact mechanism of action and molecular targets. Additionally, further studies are needed to determine its safety and efficacy in preclinical and clinical trials.

Synthesis Methods

The synthesis of 1-[1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl]pyrrolidin-3-ol involves a multi-step process. It begins with the reaction of 3-chloro-5-(trifluoromethyl)pyridine-2-amine with 4-piperidone hydrochloride, followed by the addition of potassium carbonate and the subsequent reaction with 3-chloro-1-(2-hydroxyethyl)pyrrolidine. The final product is then purified through a series of chromatography techniques.

properties

IUPAC Name

1-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl]pyrrolidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19ClF3N3O/c16-13-7-10(15(17,18)19)8-20-14(13)21-4-1-11(2-5-21)22-6-3-12(23)9-22/h7-8,11-12,23H,1-6,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLEKLIXOZURLAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2CCC(C2)O)C3=C(C=C(C=N3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19ClF3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.